3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide
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Overview
Description
3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide is an organic compound that features a benzamide core with a methoxy group at the 3-position, a sulfamoyl group attached to an ethyl chain, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The starting material, 3-methoxybenzoic acid, is converted to 3-methoxybenzoyl chloride using thionyl chloride. This intermediate is then reacted with ethylenediamine to form 3-methoxy-N-(2-aminoethyl)benzamide.
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Introduction of the Sulfamoyl Group: : The amino group of 3-methoxy-N-(2-aminoethyl)benzamide is then reacted with thiophen-2-ylmethylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and scalability of the reaction steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines from nitro groups.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes or receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives are studied for their biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism by which 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-methoxy-N-(2-(N-(phenylmethyl)sulfamoyl)ethyl)benzamide: Similar structure but with a phenyl group instead of a thiophene ring.
3-methoxy-N-(2-(N-(pyridin-2-ylmethyl)sulfamoyl)ethyl)benzamide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 3-methoxy-N-(2-(N-(thiophen-2-ylmethyl)sulfamoyl)ethyl)benzamide imparts unique electronic properties and potential for specific biological interactions that are not observed with phenyl or pyridine analogs. This makes it a valuable compound for exploring new pharmacological activities and synthetic applications.
Properties
IUPAC Name |
3-methoxy-N-[2-(thiophen-2-ylmethylsulfamoyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S2/c1-21-13-5-2-4-12(10-13)15(18)16-7-9-23(19,20)17-11-14-6-3-8-22-14/h2-6,8,10,17H,7,9,11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANYMOPJBYENNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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